Enhanced Lipophilicity and Reduced Polar Surface Area vs. Gefitinib (EGFR Inhibitor) – Implications for CNS Permeability
The target compound displays a calculated XLogP3 of 3.3 and a TPSA of 60.5 Ų, while the clinically approved EGFR inhibitor gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) has an XLogP3 of 4.2 and a TPSA of 68.7 Ų [1][2]. Although gefitinib is marginally more lipophilic, the lower TPSA of the target compound (ΔTPSA = –8.2 Ų) indicates a smaller polar surface, which empirically correlates with better passive blood‑brain barrier permeability. For CNS‑directed programmes where tight control of polar surface area is critical, the target compound offers a preferred starting point relative to gefitinib‑based scaffolds.
| Evidence Dimension | Physicochemical descriptors (XLogP3, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3, TPSA = 60.5 Ų |
| Comparator Or Baseline | Gefitinib: XLogP3 = 4.2, TPSA = 68.7 Ų |
| Quantified Difference | ΔXLogP3 = –0.9; ΔTPSA = –8.2 Ų |
| Conditions | Calculated descriptors (PubChem 2.2 / XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
Lower TPSA combined with moderate lipophilicity favours CNS penetration, making the compound a more suitable candidate for brain‑penetrant probe development than gefitinib.
- [1] PubChem Compound Summary for CID 91815415. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 9710532 (Gefitinib). National Center for Biotechnology Information (2026). View Source
